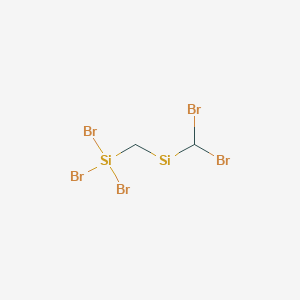
CID 78065822
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065822” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
The compound “CID 78065822” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78065822” include those with related chemical structures and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness: Its specific structure allows it to interact with molecular targets in a distinct manner, making it valuable for certain research and industrial purposes .
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique properties, preparation methods, and applications make it a valuable subject of study for researchers and industry professionals alike.
Properties
Molecular Formula |
C2H3Br5Si2 |
|---|---|
Molecular Weight |
482.74 g/mol |
InChI |
InChI=1S/C2H3Br5Si2/c3-2(4)8-1-9(5,6)7/h2H,1H2 |
InChI Key |
AOCJEHLZOKJNCG-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C(Br)Br)[Si](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















